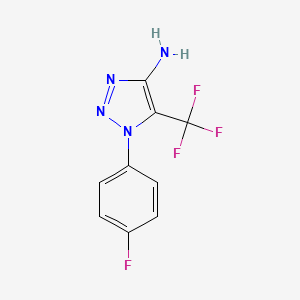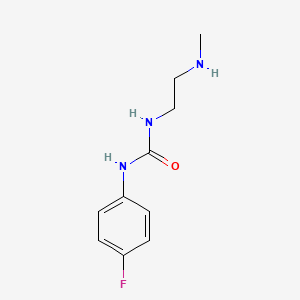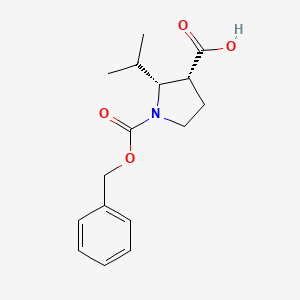
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This method is favored for its high efficiency and selectivity. The reaction generally proceeds under mild conditions, often catalyzed by copper(I) salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azide-alkyne cycloaddition reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
- 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
Uniqueness
Compared to similar compounds, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine exhibits unique properties due to the presence of the fluorine atom. This atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it particularly valuable in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H6F4N4 |
|---|---|
Poids moléculaire |
246.16 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C9H6F4N4/c10-5-1-3-6(4-2-5)17-7(9(11,12)13)8(14)15-16-17/h1-4H,14H2 |
Clé InChI |
XZFQOCGSRBXSFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=C(N=N2)N)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
